![molecular formula C9H10N2O4S2 B7789269 2-({2-[(carboxymethyl)sulfanyl]-6-methylpyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B7789269.png)
2-({2-[(carboxymethyl)sulfanyl]-6-methylpyrimidin-4-yl}sulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl)) is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a methyl group at the 6-position and linked by sulfur atoms, forming a disulfide bridge. Its distinct structure allows it to participate in various chemical reactions and exhibit unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl)) typically involves the reaction of 6-methylpyrimidine-2,4-dithiol with appropriate reagents to form the disulfide bridge. The reaction conditions often include the use of oxidizing agents to facilitate the formation of the disulfide bond. For example, the compound can be synthesized by reacting 6-methylpyrimidine-2,4-dithiol with iodine in an organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl)) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The pyrimidine ring can undergo substitution reactions, where the methyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the disulfide bond can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrimidine ring.
Scientific Research Applications
2,2’-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl)) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability. It can also be used in the design of biomimetic materials.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in redox biology. Its derivatives are being investigated for their therapeutic properties.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2’-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl)) exerts its effects is primarily through its ability to form and break disulfide bonds. This property is crucial in redox biology, where disulfide bonds play a key role in maintaining the structure and function of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that stabilize protein structures. Additionally, its redox activity allows it to participate in electron transfer reactions, which are essential in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-((6-Bromopyrido[2,3-d]pyrimidine-2,4-diyl)bis(2,6-dimethylmorpholine)): This compound features a pyrido[2,3-d]pyrimidine ring and is used in similar applications, particularly in coordination chemistry and materials science.
2,2’-((6-Methylpyrimidine-2,4-diyl)disulfanediyl)bis(1,3-benzothiazole): This compound has a benzothiazole ring and is studied for its biological activity and potential therapeutic applications.
Uniqueness
2,2’-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl)) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit distinct redox properties
Properties
IUPAC Name |
2-[2-(carboxymethylsulfanyl)-6-methylpyrimidin-4-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S2/c1-5-2-6(16-3-7(12)13)11-9(10-5)17-4-8(14)15/h2H,3-4H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIVQAMSFDUPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)O)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
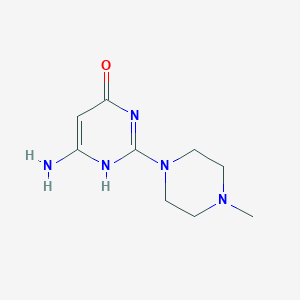
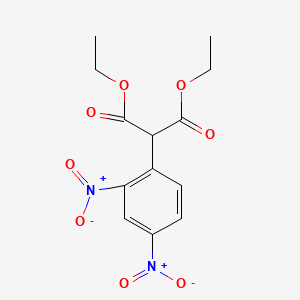
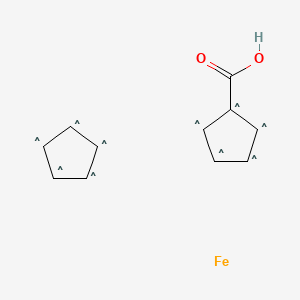
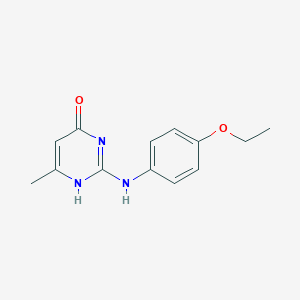
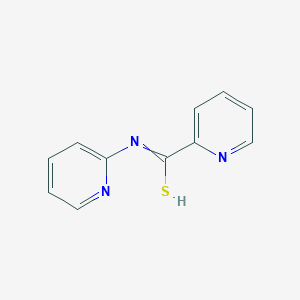
![9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B7789234.png)
![4-[3-methyl-1-(4-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]benzoic acid](/img/structure/B7789239.png)
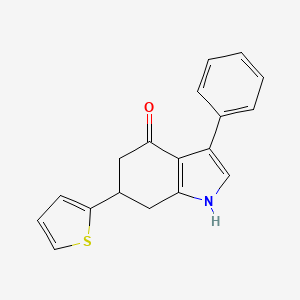
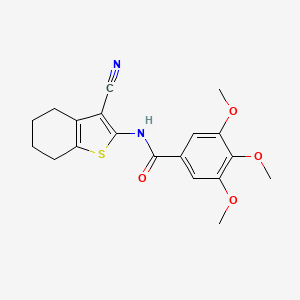
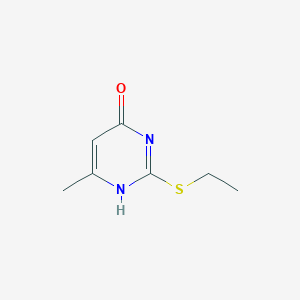
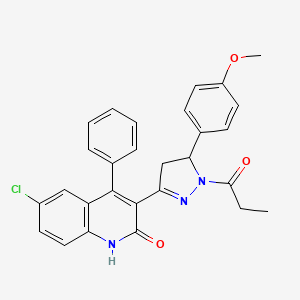
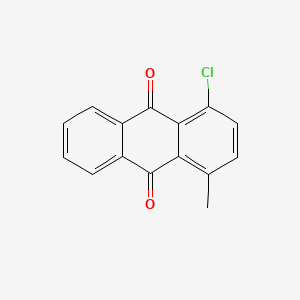
![ethyl 4-{[(2-methoxyethyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B7789279.png)

